molecular formula C8H8ClN3 B3358452 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine CAS No. 79899-08-4

2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine

Cat. No.: B3358452
CAS No.: 79899-08-4
M. Wt: 181.62 g/mol
InChI Key: VXDWPBFGEZVUIZ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine (CAS 79899-08-4) is a high-value chemical building block with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This compound features a chloro-substituted, fused imidazo[1,5-a]pyrimidine heterocyclic system, making it a versatile intermediate for synthesizing more complex nitrogen-containing heterocycles. Researchers are increasingly interested in this structural class due to its relevance in developing novel bioactive molecules. Compounds based on the imidazo[1,5-a]pyrimidine scaffold, such as 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, are being investigated as close structural analogs of known nanomolar adenosine A2a receptor (A2a AR) antagonists . The design of such A2a AR antagonists represents a promising strategy in the development of new-generation anticancer agents, particularly in the field of immunotherapy . The chloro group at the 2-position offers a reactive site for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing medicinal chemists to build diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)11-8-4-10-6(2)12(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDWPBFGEZVUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515240
Record name 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79899-08-4
Record name 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 2 Chloro 4,6 Dimethylimidazo 1,5 a Pyrimidine

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C2 position of the 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine ring is an excellent leaving group, facilitating a wide range of nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone for the synthesis of a diverse library of derivatives, as the chloro group can be readily displaced by a variety of nucleophiles.

The C2 position is readily functionalized by reacting this compound with various oxygen, nitrogen, and sulfur-based nucleophiles. These reactions are typically performed in the presence of a base in a polar aprotic solvent.

O-Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) or phenoxides lead to the formation of the corresponding 2-alkoxy or 2-aryloxy derivatives. These reactions often proceed under mild conditions to yield the desired ethers.

N-Nucleophiles: A broad spectrum of amines, including primary and secondary aliphatic and aromatic amines, can displace the chloro group to form 2-amino-4,6-dimethylimidazo[1,5-a]pyrimidine derivatives. mdpi.com Such reactions are fundamental in medicinal chemistry for introducing functionalities that can engage in specific biological interactions.

S-Nucleophiles: Thiolates, such as sodium thiophenoxide, react smoothly to afford 2-thioether derivatives. rsc.org These sulfur-containing compounds are valuable intermediates for further synthetic transformations.

The table below illustrates typical conditions for nucleophilic substitution on related chloropyrimidine systems, which are expected to be analogous for the target compound.

Nucleophile TypeExample NucleophileBaseSolventTypical ConditionsProduct Type
Oxygen Sodium Methoxide-MethanolReflux2-Methoxy derivative
Nitrogen AnilineTriethylamineEthanolReflux, 3h2-Anilino derivative
Sulfur ThiophenolSodium HydrideTHF0 °C to RT2-Phenylthio derivative

Note: This table presents representative reaction conditions based on studies of analogous chloropyrimidine compounds and is intended to be illustrative.

The nucleophilic substitution at the C2 position of the imidazo[1,5-a]pyrimidine (B3256623) core is understood to proceed via a classical bimolecular SNAr mechanism. This pathway involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate. This tetrahedral intermediate is often referred to as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing heterocyclic ring system, which stabilizes the intermediate.

Leaving Group Expulsion: The chloride ion is subsequently eliminated, and the aromaticity of the heterocyclic ring is restored, yielding the final substitution product.

The rate of the reaction is typically determined by the first step (nucleophilic attack), which is influenced by the nucleophilicity of the attacking species and the electrophilicity of the C2 carbon. The fused imidazole (B134444) ring and the pyrimidine (B1678525) nitrogens both contribute to lowering the electron density at C2, thereby activating it for substitution.

While specific kinetic data for this compound is not extensively documented, the kinetics of the SNAr reaction can be inferred from general principles. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Selective functionalization is inherent to the structure of the molecule, as the C2 position is significantly more activated towards nucleophilic attack than other positions on the ring system. This intrinsic selectivity allows for the clean and efficient replacement of the chlorine atom without affecting the methyl groups or the core heterocyclic structure under typical SNAr conditions.

Chemical Modifications and Derivatization of the Methyl Substituents

The methyl groups at the C4 and C6 positions are generally less reactive than the C2-chloro position. Their functionalization requires more forcing conditions and specific reagents.

The methyl groups on the pyrimidine ring can potentially be oxidized to introduce other functional groups.

Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate under acidic conditions, could be employed to oxidize the methyl groups to carboxylic acids. This transformation would yield 2-chloroimidazo[1,5-a]pyrimidine-4,6-dicarboxylic acid. Such harsh conditions may also lead to degradation of the heterocyclic ring, and careful optimization of reaction parameters would be necessary.

Oxidation to Aldehydes: More selective oxidation to the corresponding aldehydes could potentially be achieved using reagents like selenium dioxide (SeO₂). This would provide access to 2-chloro-4,6-diformylimidazo[1,5-a]pyrimidine, a valuable intermediate for further derivatization through reactions such as reductive amination or Wittig olefination.

Direct alkylation or acylation of the methyl groups is challenging due to the low acidity of the methyl protons. Such transformations would necessitate a deprotonation step to generate a carbanionic intermediate. This typically requires the use of very strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), at low temperatures. The resulting carbanion could then be trapped with an electrophile like an alkyl halide or an acyl chloride. However, the use of strong organometallic bases introduces the risk of competing reactions, including addition to the heterocyclic ring itself. Therefore, these transformations are less common and require careful control of reaction conditions to achieve the desired selectivity.

Electrophilic Aromatic Substitution on the Imidazo[1,5-a]pyrimidine Ring System

The imidazo[1,5-a]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic properties of both the fused rings and the influence of existing substituents. In analogous azolopyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, electrophilic attack preferentially occurs on the five-membered ring, which is the more electron-rich portion of the scaffold. nih.govnih.govresearchgate.net

For this compound, the most probable site for electrophilic substitution is the C3 position of the imidazole ring. This position is activated by the adjacent nitrogen atom (N8) and is sterically accessible. Studies on related pyrazolo[1,5-a]pyrimidines consistently show that halogenation (using N-halosuccinimides like NIS, NBS, or NCS) and nitration occur selectively at the C3 position. nih.govnih.govresearchgate.net For instance, direct halogenation of pyrazolo[1,5-a]pyrimidines using N-halosuccinimides or potassium halides with an oxidizing agent like PIDA (phenyliodine diacetate) under mild, aqueous conditions yields C3-halogenated products in good to excellent yields. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Related Azolopyrimidines

ReactionReagentScaffoldPosition of SubstitutionReference
NitrationHNO₃/H₂SO₄Pyrazolo[1,5-a]pyrimidine (B1248293)C3 researchgate.net
NitrationHNO₃/Ac₂OPyrazolo[1,5-a]pyrimidineC6 researchgate.net
BrominationNBSPyrazolo[1,5-a]pyrimidineC3 researchgate.net
HalogenationNXS (NCS, NBS, NIS)7-Arylpyrazolo[1,5-a]pyrimidineC3 nih.gov
HalogenationKX/PIDAPyrazolo[1,5-a]pyrimidineC3 nih.gov

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the C2 position of this compound serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position. researchgate.net

The reactivity of the C2-chloro group is analogous to that observed in other 2-chloropyrimidine (B141910) systems. These substrates readily participate in cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C2-chloro group with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for synthesizing 2-aryl- and 2-heteroaryl-4,6-dimethylimidazo[1,5-a]pyrimidines.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C2 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, providing access to 2-alkynyl derivatives. Modern copper-free protocols are also widely used to avoid undesirable alkyne homocoupling. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the C2-chloro position with a primary or secondary amine. This is a key method for synthesizing 2-amino-4,6-dimethylimidazo[1,5-a]pyrimidine derivatives, which are often of significant interest in medicinal chemistry.

The success and efficiency of cross-coupling reactions on this compound depend critically on the choice of the palladium catalyst system, which includes the palladium source, the ligand, the base, and the solvent.

For Suzuki-Miyaura reactions , common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is crucial, with phosphine (B1218219) ligands being the most common. Triphenylphosphine (PPh₃) is often effective, but for more challenging couplings involving sterically hindered or electron-rich/poor partners, more sophisticated ligands are employed. These include bulky, electron-rich alkylphosphines or specialized biarylphosphine ligands developed by Buchwald and others. mdpi.com

In Sonogashira couplings , Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt like CuI is the classic choice. For copper-free conditions, palladium precatalysts combined with bulky, electron-rich phosphine ligands such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP) have been shown to be effective even at room temperature. nih.gov

For Buchwald-Hartwig amination , the catalyst system typically consists of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand. The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ being commonly used. nih.gov

Table 2: Typical Catalyst Systems for Cross-Coupling Reactions on Chloro-Heterocycles

ReactionPalladium SourceLigandBaseSolventReference
Suzuki-MiyauraPd(PPh₃)₄-K₃PO₄1,4-Dioxane mdpi.com
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O researchgate.net
Sonogashira (Cu-free)[DTBNpP]Pd(crotyl)ClDTBNpP (in precatalyst)TMPDMSO nih.gov
Buchwald-HartwigPd₂(dba)₃XPhosNaOt-BuToluene nih.gov
Buchwald-HartwigPd(OAc)₂BINAPCs₂CO₃Toluene nih.gov

In the case of this compound, the issue of regioselectivity is simplified as there is only one halogen available for substitution. However, understanding the relative reactivity of different positions on the parent pyrimidine ring is instructive. For di- and trichloropyrimidines, the order of reactivity in nucleophilic aromatic substitution and cross-coupling reactions is generally C4/C6 > C2 >> C5. mdpi.com

In related fused systems like 5,7-dichloropyrazolo[1,5-a]pyrimidines, selective substitution is readily achieved. The chlorine atom at the C7 position (analogous to C4 in pyrimidine) is significantly more reactive towards nucleophilic substitution and cross-coupling than the chlorine at the C5 position (analogous to C6). nih.gov This enhanced reactivity allows for sequential functionalization, where the C7 position is reacted first, followed by a subsequent coupling at the C5 position under more forcing conditions. nih.gov This established reactivity pattern confirms that the C2-chloro position on the imidazo[1,5-a]pyrimidine core is a viable and reactive site for the introduction of diverse functionalities via cross-coupling chemistry.

Structure Activity Relationship Sar and Molecular Design Principles for Imidazo 1,5 a Pyrimidine Derivatives

Elucidation of Key Structural Motifs Contributing to Molecular Interactions (Non-Clinical Context)

The imidazo[1,5-a]pyrimidine (B3256623) core is a fused heterocyclic system that presents several key structural features for molecular interactions. The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, a crucial interaction in many biological contexts. The aromatic nature of the scaffold allows for π-π stacking interactions with aromatic residues in target proteins.

Structural MotifPotential Molecular Interactions
Imidazo[1,5-a]pyrimidine CoreHydrogen bonding (via nitrogen atoms), π-π stacking
2-Chloro SubstituentHalogen bonding, dipole-dipole interactions
4,6-Dimethyl SubstituentsHydrophobic interactions, van der Waals forces

Impact of Substituent Effects (Electronic and Steric) on Molecular Recognition

The electronic and steric properties of substituents on the imidazo[1,5-a]pyrimidine scaffold are critical determinants of its molecular recognition properties.

Electronic Effects: The 2-chloro substituent is an electron-withdrawing group, which can decrease the basicity of the nearby nitrogen atoms and modulate the hydrogen bonding capacity of the scaffold. Conversely, the 4- and 6-dimethyl groups are electron-donating, which can increase the electron density of the pyrimidine (B1678525) ring and potentially enhance certain interactions.

Steric Effects: The size and shape of the substituents influence how the molecule fits into a binding site. The chloro group and the methyl groups add steric bulk to the imidazo[1,5-a]pyrimidine core. This can be either beneficial, by promoting a favorable binding conformation, or detrimental, by causing steric clashes with the target. The interplay between the size of the substituent and the topology of the binding pocket is a key factor in molecular recognition.

SubstituentElectronic EffectSteric EffectPotential Impact on Molecular Recognition
2-ChloroElectron-withdrawingModerate bulkModulates hydrogen bonding, potential for halogen bonds, can influence binding orientation.
4-MethylElectron-donatingModerate bulkEnhances hydrophobic interactions, can improve binding affinity through favorable contacts.
6-MethylElectron-donatingModerate bulkSimilar to the 4-methyl group, contributes to the overall shape and hydrophobicity of the molecule.

Rational Design Strategies for Novel Imidazo[1,5-a]pyrimidine Analogues

Rational design strategies for novel imidazo[1,5-a]pyrimidine analogues often involve systematic modifications of the substituents at various positions to optimize desired properties. For instance, modifying the 2-position, currently occupied by a chloro group, could involve introducing other halogens (e.g., fluorine, bromine) to fine-tune electronic and steric properties. Alternatively, replacing the chloro group with hydrogen bond donors or acceptors could explore new interaction patterns.

Similarly, the methyl groups at the 4- and 6-positions could be replaced with larger alkyl groups to enhance hydrophobic interactions or with polar groups to improve solubility and introduce new hydrogen bonding opportunities. The goal of these modifications is to achieve a better fit and interaction profile with a specific molecular target.

Position for ModificationDesign StrategyRationale
2-PositionSubstitution with other halogens (F, Br, I)To modulate halogen bonding potential and electronic effects.
Substitution with small alkyl or alkoxy groupsTo explore the impact of steric bulk and hydrophobicity.
4- and 6-PositionsVariation of alkyl substituents (e.g., ethyl, propyl)To optimize hydrophobic interactions and steric fit.
Introduction of polar functional groups (e.g., -OH, -NH2)To enhance solubility and introduce hydrogen bonding.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold Hopping is a strategy used in drug design to identify novel core structures (scaffolds) that can maintain the desired biological activity of a known compound. researchgate.netnih.gov For the imidazo[1,5-a]pyrimidine scaffold, this could involve replacing it with other fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-a]pyridines, while retaining key pharmacophoric features. The aim is to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. researchgate.net

Bioisosteric Replacement involves the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. nih.govnih.gov This is a more subtle modification than scaffold hopping. For 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine, bioisosteric replacements could be applied to the substituents. For example, the chloro group could be replaced by a trifluoromethyl group (-CF3) as a bioisostere, which is also electron-withdrawing but has different steric and metabolic properties. The methyl groups could be replaced by other small alkyl groups or even a cyclopropyl (B3062369) ring to alter conformational rigidity.

Original GroupBioisosteric ReplacementRationale
Chloro (-Cl)Trifluoromethyl (-CF3)Similar electronic properties, but different steric and metabolic profiles.
Cyano (-CN)Electron-withdrawing, different geometry.
Methyl (-CH3)Ethyl (-CH2CH3)Slightly larger, maintains hydrophobic character.
Amino (-NH2) or Hydroxyl (-OH)Classical bioisosteres that can introduce hydrogen bonding.

Theoretical and Computational Studies of 2 Chloro 4,6 Dimethylimidazo 1,5 a Pyrimidine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine. These calculations provide a detailed understanding of the molecule's geometry, stability, and reactivity.

By employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p), the optimized molecular geometry of the compound can be determined. nih.gov This reveals precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT calculations are used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For instance, in related heterocyclic systems, DFT has been used to obtain information on stability and chemical reactivity through HOMO, LUMO, and MEP analyses. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations on a Substituted Imidazo[1,2-a]pyrimidine (B1208166) System

ParameterMethod/Basis SetCalculated ValueSignificance
HOMO EnergyB3LYP/6-311G(d,p)-6.5 eVIndicates electron-donating capability
LUMO EnergyB3LYP/6-311G(d,p)-1.8 eVIndicates electron-accepting capability
HOMO-LUMO GapB3LYP/6-311G(d,p)4.7 eVRelates to chemical reactivity and stability
Dipole MomentB3LYP/6-311G(d,p)3.2 DMeasures the polarity of the molecule

Note: The data in this table is illustrative and based on calculations for similar heterocyclic structures. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Preferred States

While the imidazo[1,5-a]pyrimidine (B3256623) core is a relatively rigid bicyclic system, substituents on this scaffold can introduce conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

For derivatives of this compound with flexible side chains, computational techniques can map the potential energy surface as a function of rotatable bonds. This helps in identifying the low-energy, and therefore more populated, conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the preferred states of the molecule in different environments, such as in a solvent or bound to a protein. For example, MD simulations have been used to validate the stability of ligand-protein complexes for other chloro-substituted compounds, where the root-mean-square deviation (RMSD) analysis suggests the stability of the compound in the binding site of a target protein. nih.gov These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Molecular Docking and Binding Affinity Predictions with Biological Targets (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to predict their binding affinity.

For this compound and its derivatives, molecular docking studies can be performed to explore their potential interactions with various non-clinical biological targets. For instance, docking studies on similar imidazo[1,2-a]pyrimidine derivatives have been conducted to evaluate their binding modes with microbial targets. mdpi.com In such studies, the compound is placed in the binding site of the target protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, docking studies of other heterocyclic compounds have identified interactions with key residues like Met62 and Leu54 in the active site of the MDM2 protein. nih.gov Similarly, studies on pyrazolo[1,5-a]pyrimidines have shown interactions with both α and β tubulin residues. nih.gov This information is invaluable for understanding the structure-activity relationship and for designing derivatives with improved binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative against a Kinase Target

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative AKinase X-8.5Lys78, Glu95, Leu150
Derivative BKinase X-9.2Lys78, Glu95, Val102, Leu150
Derivative CKinase X-7.9Glu95, Leu150

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is much faster and more cost-effective than traditional high-throughput screening.

A virtual library of derivatives of this compound can be designed by systematically modifying the core structure with various substituents at different positions. This library can then be screened against a specific biological target using molecular docking or pharmacophore modeling. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity and using this model to search for compounds that match these features.

This approach allows for the rapid exploration of a vast chemical space to identify promising lead compounds for further development. For example, virtual screening has been successfully used to explore and expand hit chemotypes for other heterocyclic cores like imidazo[1,2-a]pyridines. nih.gov The process typically involves multiple steps, including 2D similarity searches and filtering based on physicochemical properties, to narrow down the number of candidates for biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of this compound derivatives with known biological activities (e.g., IC50 values), a QSAR model can be built. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. These descriptors are then used as independent variables in a statistical model to predict the biological activity.

Various statistical methods, such as multiple linear regression (MLR), can be used to develop the QSAR model. The resulting model can provide insights into which molecular properties are most important for the desired biological activity. For instance, QSAR studies on other heterocyclic compounds have led to statistically significant and predictive models. nih.govnih.gov These models can then be used to guide the design of new derivatives with enhanced potency and selectivity. 3D-QSAR methods like CoMFA and CoMSIA can also be employed to provide 3D contour maps that visualize the favorable and unfavorable regions for different properties around the molecule, further aiding in rational drug design. nih.gov

Mechanistic Investigations of Biological Activities Non Clinical, in Vitro

Exploration of Molecular Targets and Pathways for Imidazopyrimidine Scaffolds

The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to natural purines, which allows it to interact with a wide array of biological targets. mdpi.com This core is present in various compounds that exhibit a range of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties. mdpi.com Mechanistic studies have focused on elucidating how these compounds exert their effects at a molecular level, primarily through enzyme inhibition, receptor modulation, and interactions with nucleic acids.

Derivatives of the imidazopyrimidine scaffold have been identified as potent inhibitors of several key enzyme families, highlighting their therapeutic potential.

Kinase Inhibition: Certain imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org These compounds were found to be ATP competitive but not ATP mimetic, interacting with the NH2-terminal lobe of the kinase rather than the typical hinge region, which may explain their enhanced selectivity. semanticscholar.org Additionally, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been synthesized and shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The co-crystal structure of one derivative revealed its binding mode within the ATP pocket, forming a crucial hydrogen bond with the hinge region residue Leu83. nih.gov Other related scaffolds, such as 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, have been developed as inhibitors of the c-KIT receptor tyrosine kinase, showing activity against imatinib-resistant mutations. nih.gov

Glycosidase Inhibition: A series of 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidines demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net Kinetic studies of the most potent compounds in this series revealed a competitive mechanism of inhibition. nih.gov The structure-activity relationship indicated that the position and nature of substituents on the aryl rings are critical for inhibitory potency. nih.govresearchgate.net

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. mdpi.comyoutube.com Some imidazo-fused heterocyclic compounds have been shown to target these enzymes. For instance, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Furthermore, imidazo[4,5-b]phenazines have been evaluated as dual inhibitors of human topoisomerase I and topoisomerase IIα. ekb.eg Molecular docking simulations suggest these compounds stabilize the topoisomerase/DNA cleavage complex by stacking between DNA base pairs, thereby preventing the re-ligation of the DNA strand. ekb.eg

Table 1: Enzyme Inhibition by Imidazopyrimidine Scaffolds
Compound ScaffoldEnzyme TargetInhibition DetailsReference
Imidazo[1,2-b]pyridazinesPIM Kinases (hPIM1, hPIM2)Low nanomolar potency; ATP competitive. semanticscholar.org
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2/cyclin EMicro- to submicromolar inhibition. nih.gov
3-Amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidinesα-Glucosidase (Yeast)IC50 values ranging from 16.4 µM to 297.0 µM. nih.gov
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridinesDNA Gyrase & Topoisomerase IV (bacterial)Dual inhibitors. nih.gov
Imidazo[4,5-b]phenazinesTopoisomerase I & IIα (human)IC50 values comparable to etoposide (B1684455) for Topo IIα. ekb.eg
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT KinaseNanomolar IC50 values against mutated c-KIT. nih.gov

Compounds featuring the imidazopyrimidine framework have been investigated for their ability to bind to and modulate the function of key receptors in the central nervous system.

AMPAR Modulators: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) is a glutamate (B1630785) receptor crucial for synaptic transmission. wikipedia.org Research has led to the discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative allosteric modulators (NAMs) of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8. nih.govacs.org These compounds were identified through high-throughput screening and optimized to produce potent, brain-penetrant leads. acs.org

CRF1 Antagonists: The corticotropin-releasing factor 1 (CRF1) receptor is a key component of the stress response pathway. nih.gov Tricyclic imidazo[4,5-b]pyridin-2-ones have been identified as functional CRF1 antagonists. researchgate.net These compounds were shown to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the CRF1 receptor. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines have been developed as CRF1 receptor antagonists, demonstrating efficacy in animal models of stress-related disorders. nih.gov

The structural similarity of the imidazopyrimidine core to purine (B94841) nucleobases suggests a potential for direct interaction with DNA and RNA. mdpi.com

DNA Interaction: Studies on related steroidal imidazo[1,2-a]pyridines have shown that these molecules can bind to DNA. nih.gov Spectroscopic analysis and molecular docking studies suggest that the binding occurs preferentially in the minor groove of the DNA helix, driven by electrostatic and hydrophobic interactions. nih.gov These compounds also demonstrated the ability to cleave DNA in a concentration-dependent manner, as observed through gel electrophoresis. nih.gov The mechanism of action for topoisomerase inhibitors based on this scaffold also inherently involves interaction with the DNA-enzyme complex. ekb.eg

RNA Interaction: While direct interaction studies with 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine are not detailed, research into related fused pyrimidine (B1678525) systems provides insight into potential RNA-targeting activities. Benzo nih.govnih.govimidazo[1,2-c]pyrimidinone-based derivatives have been tested against a panel of RNA viruses. nih.gov Some bicyclic pyrimidinones (B12756618) are known to inhibit coronavirus polymerase activity and can also interfere with the liquid-liquid phase separation (LLPS) of the viral nucleocapsid protein and genomic RNA, a process critical for viral replication. nih.gov This suggests that fused pyrimidine scaffolds can interact with and disrupt RNA-protein complexes.

Cellular Level Studies (In Vitro)

The molecular activities of imidazopyrimidine derivatives translate into measurable effects at the cellular level, most notably antiproliferative activity and the induction of programmed cell death pathways.

A significant body of research has demonstrated the cytotoxic potential of imidazopyrimidine derivatives against a variety of cancer cell lines. nih.gov For example, a series of imidazo[1,2-a]pyrimidine (B1208166) Mannich bases exhibited potent growth inhibition against three different human cancer cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov Similarly, 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives showed cytotoxicity against mouse leukemia L1210 and human oral epidermoid carcinoma KB cells. nih.gov Other studies have reported the antiproliferative effects of imidazo[1,5-a]pyridine–chalcone conjugates against breast, colon, bone, prostate, and liver cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of Imidazopyrimidine Derivatives
Compound ScaffoldCell LineCell TypeActivity (GI50 / IC50)Reference
1,2,3,4-Tetrahydroimidazo[1,5-a]pyrimidinesL1210Mouse LeukemiaComparable to 5-Fluorouracil nih.gov
Imidazo[1,2-a]pyrimidine Mannich basesVariousHuman Cancer0.01 µM to 79.4 µM nih.gov
Imidazo[1,5-a]pyridine-chalcone conjugatesMDA-MB-231Human Breast Cancer3.26 µM - 4.23 µM nih.gov
Imidazo[4,5-b]phenazinesMOLT-4Human Leukemia82% Growth Inhibition at 10 µM ekb.eg
Imidazo[4,5-b]phenazinesSK-OV-3Human Ovarian Cancer88% Growth Inhibition at 10 µM ekb.eg
Novel Imidazo[1,2-a]pyridine (B132010)HeLaHuman Cervical CancerIC50 of 15.32 µM dntb.gov.ua

The antiproliferative effects of imidazopyrimidine compounds are often mediated by their ability to trigger programmed cell death (apoptosis) and halt cell division (cell cycle arrest).

Apoptosis Induction: Several studies have confirmed that imidazo-fused heterocycles induce apoptosis in cancer cells. One novel imidazo[1,2-a]pyridine derivative was shown to induce apoptosis in HeLa cells by activating the p53/Bax-mediated mitochondrial pathway. dntb.gov.uaresearchgate.net This was evidenced by increased expression of p53, Bax, cleaved caspase-3, and cytochrome c, along with a reduction in mitochondrial membrane potential. dntb.gov.uaresearchgate.net Another study on melanoma and cervical cancer cells demonstrated that a different imidazo[1,2-a]pyridine compound induced intrinsic apoptosis by inhibiting the AKT/mTOR signaling pathway and increasing levels of Bax and active caspase-9. nih.gov

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a common mechanism of action. Imidazoacridinones, which share structural similarities, were found to cause a complete and preferential arrest of L1210 cells in the G2 phase of the cell cycle. researchgate.net An imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest in melanoma and cervical cancer cells, which was associated with increased expression of the cell cycle inhibitors p53 and p21. nih.gov Furthermore, an imidazo[4,5-b]phenazine derivative was effective in arresting the MCF-7 breast cancer cell cycle at the G2/M phase. ekb.eg

Subcellular Localization and Interaction Profiling

Specific data regarding the subcellular localization and direct molecular interaction profile of this compound are not extensively detailed in the current body of scientific research. Elucidating the precise cellular compartments where a compound accumulates and the specific proteins or nucleic acids it binds to is crucial for understanding its mechanism of action.

However, studies on structurally related imidazo[1,2-a]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have identified a range of potential protein targets. For instance, certain pyrazolo[1,5-a]pyrimidine compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. nih.govnih.gov Other research on 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides identified them as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP4). nih.gov Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org These findings in analogous compounds suggest that the imidazopyrimidine scaffold has the potential to interact with various enzymatic targets within the cell, although the specific targets of this compound remain to be determined.

Mechanistic Insights into Antimicrobial Properties (In Vitro)

The imidazopyrimidine scaffold is a recurring motif in the development of new antimicrobial agents, demonstrating a wide spectrum of activity. mdpi.commdpi.com

Antibacterial Activity Against Bacterial Strains

Table 1: In Vitro Antibacterial Activity of Selected Imidazo[1,2-c]pyrimidine Analogues

CompoundBacterial StrainActivity (% Inhibition)Reference Compound
Compound 5f (an imidazo[1,2-c]pyrimidine-chalcone derivative)S. aureus87.5%Ampicillin
Compound 5f (an imidazo[1,2-c]pyrimidine-chalcone derivative)B. subtilis82.61%Ampicillin
Compound 5f (an imidazo[1,2-c]pyrimidine-chalcone derivative)P. aeruginosa78.26%Ampicillin
Compound 5f (an imidazo[1,2-c]pyrimidine-chalcone derivative)E. coli64%Ampicillin

Data sourced from a study on imidazo[1,2-c] pyrimidine derivatives, which are structural isomers of imidazo[1,5-a]pyrimidines. ekb.eg

Antifungal Activity Against Fungal Strains

The antifungal properties of the imidazopyrimidine class are also well-documented. mdpi.com Various derivatives have shown inhibitory activity against pathogenic fungi, including Candida albicans and Aspergillus flavus. ekb.eg The lipophilicity and electronic properties of substituents on the imidazopyrimidine ring appear to play a crucial role in determining the antifungal potency. The mechanism is thought to involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.

Table 2: In Vitro Antifungal Activity of Selected Imidazo[1,2-c]pyrimidine Analogues

CompoundFungal StrainActivity (% Inhibition)Reference Compound
Compound 5b (an imidazo[1,2-c]pyrimidine-chalcone derivative)C. albicans70.37%Clotrimazole
Compound 5b (an imidazo[1,2-c]pyrimidine-chalcone derivative)A. flavus52%Clotrimazole

Data sourced from a study on imidazo[1,2-c] pyrimidine derivatives. ekb.eg

Antituberculosis Activity

The imidazopyridine and imidazopyrimidine scaffolds are recognized as privileged structures in the search for new antituberculosis agents. rsc.orgscilit.com Numerous analogues have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgacs.org

Mechanistic studies on active imidazo[1,2-a]pyridine amides suggest that they may target the cytochrome b subunit (QcrB) of the electron transport chain, which is essential for cellular respiration and ATP synthesis in Mtb. rsc.org This inhibition of energy metabolism represents a key mechanism for their bactericidal effects. A study on imidazo[1,5-a]quinoline (B8571028) analogs, which share a similar fused heterocyclic system, also reported novel bioactivity against Mtb. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Imidazo[1,2-a]pyrimidine/pyridine Analogues

Compound SeriesActivity MetricValueTarget Strain
Imidazo[1,2-a]pyrimidine-linked Pyridine (Compound T11)MIC0.8 µg/mLM. tuberculosis H37Rv
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 4)MIC90≤0.03–0.8 µMMDR & XDR Mtb strains
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMIC900.069–0.174 µMDrug-Sensitive Mtb

Data compiled from studies on related imidazopyrimidine and imidazopyridine derivatives. rsc.orgresearchgate.net

Investigation of Other Biological Activities (e.g., Antiviral, Anti-inflammatory) at a Mechanistic Level

Beyond antimicrobial effects, the imidazopyrimidine core is associated with a range of other important biological activities.

Antiviral Activity Derivatives of imidazo[1,2-a]pyrimidine and the related imidazo[1,2-a]pyridine scaffold have shown promise as antiviral agents. nih.govnih.gov Research has demonstrated potent activity against herpesviruses, including human cytomegalovirus and varicella-zoster virus. nih.gov More recently, a novel imidazo[1,2-a]pyrimidine scaffold was found to inhibit Group 2 Influenza A viruses, including oseltamivir-resistant strains. consensus.app The proposed mechanism for these influenza inhibitors involves targeting the viral hemagglutinin (HA) protein, which is critical for viral entry into host cells. By binding to a specific cavity in HA, these compounds are thought to block the conformational changes necessary for membrane fusion. consensus.app

Anti-inflammatory Activity The anti-inflammatory potential of imidazopyrimidines has also been explored. dergipark.org.tr Studies on various pyrimidine derivatives suggest that their anti-inflammatory effects can be attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (specifically COX-2), prostaglandin (B15479496) E2, and inducible nitric oxide synthase (iNOS). rsc.org Research on a series of pyrazolo[1,5-a]pyrimidine derivatives indicated that their anti-inflammatory action is likely linked to the inhibition of leukotriene and/or prostaglandin biosynthesis. nih.gov These mechanisms are central to reducing the inflammatory response.

Advanced Analytical Techniques in Imidazo 1,5 a Pyrimidine Research

Spectroscopic Characterization for Structural Elucidation and Purity Assessment (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the initial identification and verification of the chemical structure of 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine. Each technique provides unique information about the molecule's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. The ¹³C NMR would similarly display unique resonances for each carbon atom in the fused ring system and the methyl substituents. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. mdpi.comniscpr.res.in The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. niscpr.res.in The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H, C=C, and C=N bonds within its structure.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. mdpi.com Compounds with conjugated systems, such as the imidazo[1,5-a]pyrimidine (B3256623) core, typically show strong absorption in the UV-Vis region. This technique is also useful for quantitative analysis.

Table 1: Expected Spectroscopic Data for this compound
TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons and two distinct methyl groups.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms in the heterocyclic core and methyl groups.
MS (ESI) [M+H]⁺Expected m/z corresponding to the molecular formula C₉H₉ClN₄.
IR Wavenumber (cm⁻¹)Characteristic peaks for aromatic C-H stretching, C=N stretching, and C-Cl stretching.
UV-Vis λmax (nm)Absorption maxima characteristic of the imidazo[1,5-a]pyrimidine chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting data includes exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

For this compound, a single-crystal X-ray structure would confirm the planarity of the fused ring system and provide precise geometric parameters. nih.govvensel.org This information is invaluable for understanding the molecule's physical properties and for computational modeling studies. The analysis of crystal structures of related pyrimidine (B1678525) derivatives often reveals key intermolecular interactions, such as hydrogen bonding or π–π stacking, which influence the material's bulk properties. nih.gov

Table 2: Representative Crystallographic Parameters for Heterocyclic Compounds
ParameterDescriptionExample Value Range
Crystal System The symmetry class of the crystal.Monoclinic, Orthorhombic, etc.
Space Group Describes the symmetry of the unit cell.P2₁/c, C2/c, etc.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Varies depending on the molecule.
Bond Lengths (Å) The distance between atomic nuclei.e.g., C-N: 1.3-1.4 Å; C=C: 1.35-1.45 Å
**Bond Angles (°) **The angle between three connected atoms.e.g., C-N-C: 115-125°

Chromatographic Methods (HPLC, GC) for Analysis, Purification, and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from reactants, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for both qualitative and quantitative analysis, as well as for preparative purification.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of imidazo[1,5-a]pyrimidine derivatives. sielc.com The choice of a stationary phase (e.g., C18 for reverse-phase) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) allows for the efficient separation of compounds based on their polarity. HPLC is critical for assessing the purity of a synthesized batch and for isolating the pure compound for further studies.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC could be used to determine its purity and to detect any volatile impurities. The compound is passed through a column with a specific stationary phase, and separation occurs based on the compound's boiling point and its interaction with the phase.

Table 3: Typical Chromatographic Conditions for Analysis of Pyrimidine Derivatives
TechniqueParameterTypical Conditions
HPLC ColumnReverse-phase C18, 5 µm particle size
Mobile PhaseGradient of Water and Acetonitrile (with formic acid for MS compatibility) sielc.com
DetectionUV Detector (e.g., at 254 nm)
GC ColumnCapillary column (e.g., DB-5 or equivalent)
Carrier GasHelium or Nitrogen
DetectionFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Mass Spectrometry-Based Techniques for Metabolite Identification and Reaction Monitoring

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a vital tool for studying the metabolic fate of compounds and for real-time monitoring of chemical reactions.

Metabolite Identification: Understanding how a compound is metabolized by living organisms is crucial in drug discovery. ijpras.com In vitro studies using liver microsomes or hepatocytes, followed by LC-MS analysis, can identify potential metabolites of this compound. nih.gov High-resolution mass spectrometry helps determine the elemental composition of these metabolites, allowing for the identification of common metabolic transformations such as oxidation, hydroxylation, or demethylation. ijpras.comrsc.org

Reaction Monitoring: During the synthesis of this compound, mass spectrometry can be used to monitor the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

Table 4: Common Metabolic Transformations Detectable by Mass Spectrometry
TransformationMass Change (Da)Description
Oxidation +15.9949Addition of an oxygen atom (e.g., N-oxide formation).
Hydroxylation +15.9949Addition of a hydroxyl (-OH) group.
Demethylation -14.0157Removal of a methyl (-CH₃) group.
Glucuronidation +176.0321Conjugation with glucuronic acid.

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2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
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2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.